3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4S/c1-9(2)20-13-8-7-12-16-17-14(19(12)18-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKWRDRMDIAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridazine derivatives with nitriles in the presence of copper and zinc catalysts, followed by oxidative cycloaddition to form the triazolopyridazine core . Another approach includes the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups into the molecule.
Scientific Research Applications
3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazolopyridazine core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridines: These compounds share a similar triazole-pyridazine core but differ in their substituents, leading to different chemical and biological properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have an additional tetrazine ring, which can significantly alter their reactivity and applications.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring instead of a pyridazine ring, resulting in different electronic and steric properties.
Uniqueness
3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both a fluorophenyl group and an isopropylthio group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.
Biological Activity
3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research and as an enzyme inhibitor. This article reviews the biological activity of this compound, summarizing relevant studies, synthesizing data tables, and discussing case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The compound features a triazole ring and a pyridazine structure, which are known for their biological activity. The presence of the fluorophenyl and isopropylthio groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have shown that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4q | A549 | 0.008 | Inhibition of tubulin polymerization |
| 12e | MCF-7 | 1.23 | c-Met kinase inhibition |
| 12e | HeLa | 2.73 | Induction of apoptosis |
These compounds demonstrate moderate to potent antiproliferative activity against several cancer cell lines, suggesting that the triazolo structure may be crucial for their efficacy .
Enzyme Inhibition
The compound is also being explored for its potential as an enzyme inhibitor. The triazole ring can interact with various targets, making it a candidate for drug development aimed at inhibiting specific enzymatic pathways. For example, studies indicate that certain derivatives effectively inhibit c-Met kinase, a target in cancer therapy:
- c-Met Kinase Inhibition : Compound 12e showed an IC50 value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM), indicating strong potential as a therapeutic agent in cancers overexpressing this kinase .
Mechanistic Studies
Mechanistic investigations reveal that these compounds can disrupt microtubule dynamics and induce cell cycle arrest. For instance:
- Cell Cycle Arrest : Compound 4q was shown to cause significant cell cycle arrest at the G2/M phase in A549 cells, highlighting its potential role in cancer treatment by interfering with mitotic processes .
Case Studies
Several case studies have illustrated the effectiveness of triazolo-pyridazine derivatives in preclinical settings:
- In Vitro Studies : A study evaluated the cytotoxic effects of various derivatives on A549 and MCF-7 cells using the MTT assay. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity.
- Molecular Modeling : Molecular docking studies suggested that these compounds could effectively bind to the colchicine binding site on microtubules, further supporting their role as microtubule inhibitors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Core Synthesis : Begin with 6-chloro-3-hydrazinopyridazine derivatives. Cyclization with diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions (80–100°C, 12–24 hrs) forms the triazolo[4,3-b]pyridazine scaffold .
- Substituent Introduction : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluorophenylboronic acid in Suzuki coupling) and the isopropylthio moiety via thiol-alkylation with isopropyl disulfide under basic conditions (e.g., NaH in DMF) .
- Optimization : Monitor reactions via TLC/HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm substituent integration and coupling patterns (e.g., fluorophenyl protons at ~7.1–7.3 ppm). IR spectroscopy identifies functional groups (e.g., C-F stretch at ~1200 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 344.0821). Elemental analysis validates C, H, N, S content (±0.4%) .
- X-ray Crystallography : Resolve crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking in the triazole ring) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Kinase Inhibition : Screen against kinase panels (e.g., c-Met, Pim-1) using ATP-competitive assays (IC determination via fluorescence polarization) .
- Enzyme Inhibition : Test PDE4 isoform selectivity (PDE4A/B/C/D) using -cAMP hydrolysis assays. Compare inhibition constants (K) to reference inhibitors like rolipram .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, A549) with dose-response curves (1 nM–100 µM). Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of substituents for selective target inhibition?
- Methodological Answer :
- Substituent Variation : Systematically replace the isopropylthio group with bulkier (e.g., cyclobutyl) or polar (e.g., methoxy) groups. Assess impact on PDE4A vs. PDE4B selectivity using isoform-specific assays .
- Bioisosteric Replacement : Replace the fluorophenyl group with bioisosteres (e.g., chlorophenyl, pyridyl) and evaluate binding affinity via surface plasmon resonance (SPR) .
- Docking Studies : Perform molecular docking (AutoDock Vina) into PDE4 or BRD4 bromodomains. Prioritize derivatives with improved hydrogen bonding (e.g., with Thr276 in PDE4A) .
Q. What mechanistic approaches can elucidate its selective inhibition of PDE4 isoforms versus other phosphodiesterases?
- Methodological Answer :
- Kinetic Analysis : Determine competitive vs. non-competitive inhibition via Lineweaver-Burk plots using varying cAMP concentrations .
- Mutagenesis Studies : Engineer PDE4A/B chimeras or point mutations (e.g., Gln369Ala in PDE4B) to identify critical binding residues. Compare IC shifts .
- Cryo-EM/Co-crystallization : Resolve compound-PDE4A complex structures to visualize binding pocket interactions (e.g., hydrophobic contacts with Val336) .
Q. How can crystallographic data inform the design of analogs with improved metabolic stability?
- Methodological Answer :
- Metabolic Hotspot Identification : Use X-ray structures to identify sites prone to oxidation (e.g., benzylic carbons). Introduce fluorine or methyl groups to block CYP450-mediated metabolism .
- Prodrug Design : Mask labile groups (e.g., esterify hydroxyl moieties) based on steric clashes observed in crystal packing .
- Solubility Optimization : Modify substituents (e.g., replace isopropylthio with PEG-linked groups) while maintaining crystallographically observed hydrophobic interactions .
Q. How should researchers address contradictory data in SAR studies, such as enhanced potency but reduced selectivity?
- Methodological Answer :
- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations (e.g., MM-PBSA) to quantify enthalpic/entropic contributions to selectivity .
- Scaffold Hopping : Retain critical pharmacophores (e.g., triazole ring) but explore alternative cores (e.g., imidazo[1,2-b]pyridazines) to bypass off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
